![molecular formula C8H5N3O B13963719 3H-[1,2,5]Oxadiazolo[3,4-g]indole CAS No. 374112-75-1](/img/structure/B13963719.png)
3H-[1,2,5]Oxadiazolo[3,4-g]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-[1,2,5]Oxadiazolo[3,4-g]indole is a heterocyclic compound that features a fused ring system combining an oxadiazole ring with an indole moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,5]Oxadiazolo[3,4-g]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring fused to the indole core . The reaction conditions often require the presence of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-[1,2,5]Oxadiazolo[3,4-g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or oxadiazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced oxadiazole-indole compounds.
Applications De Recherche Scientifique
3H-[1,2,5]Oxadiazolo[3,4-g]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 3H-[1,2,5]Oxadiazolo[3,4-g]indole exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes essential for cancer cell growth.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another oxadiazole derivative with different regioisomeric properties.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
Pyrrolo[2,3-f]quinoxalines: Compounds with a similar fused ring system but different biological activities.
Uniqueness: 3H-[1,2,5]Oxadiazolo[3,4-g]indole stands out due to its unique ring fusion, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials with specific desired properties.
Propriétés
Numéro CAS |
374112-75-1 |
|---|---|
Formule moléculaire |
C8H5N3O |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
3H-pyrrolo[2,3-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-8(11-12-10-6)7-5(1)3-4-9-7/h1-4,10H |
Clé InChI |
PLKFOJNEXFRBSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C1=CC=C3C2=NON3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



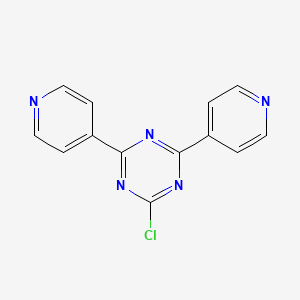


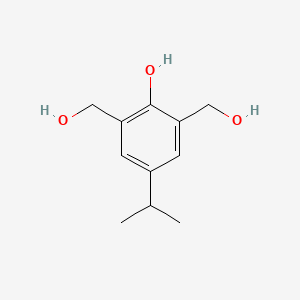
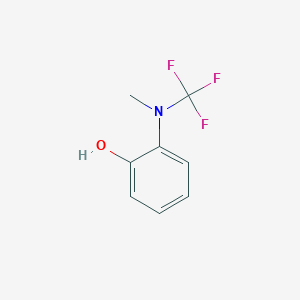


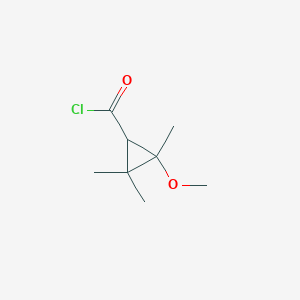

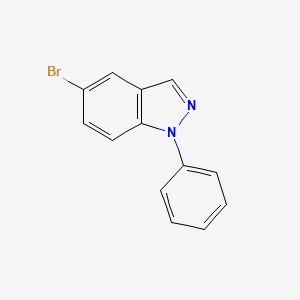
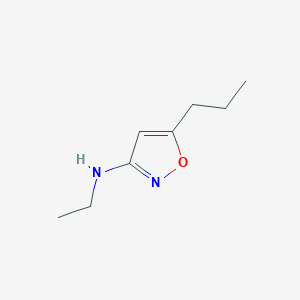
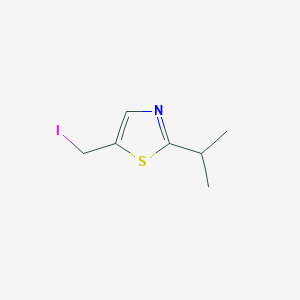
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
